

Applications of 4-Acetylphenyl Dimethylcarbamate Derivatives: A Detailed Overview for Researchers

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Compound of Interest

Compound Name: 4-Acetylphenyl dimethylcarbamate

Cat. No.: B2398528

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential applications of **4-acetylphenyl dimethylcarbamate** derivatives. It includes detailed application notes, experimental protocols, and a summary of relevant biological activity data from closely related compounds.

Derivatives of **4-acetylphenyl dimethylcarbamate** represent a versatile scaffold with significant potential in drug discovery and development. The core structure, featuring a dimethylcarbamate moiety, is a well-established pharmacophore in various therapeutic areas. This document explores the key applications of this class of compounds, focusing on their activities as enzyme inhibitors with potential applications in neurodegenerative diseases, as well as their prospective roles as anticancer and antifungal agents.

Application Notes

The primary applications of compounds structurally related to **4-acetylphenyl dimethylcarbamate** are centered on their ability to modulate the activity of key biological targets.

1. Acetylcholinesterase (AChE) Inhibition:

The dimethylcarbamate group is a known "warhead" for inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of

AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Derivatives of **4-acetylphenyl dimethylcarbamate** can be designed to interact with the active site of AChE, leading to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synaptic cleft. The 4-acetylphenyl portion of the molecule can be modified to enhance binding affinity and selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE).

2. Anticancer Activity:

The 4-acetylphenyl scaffold has been incorporated into various heterocyclic derivatives that exhibit promising anticancer properties. While direct data on **4-acetylphenyl dimethylcarbamate** derivatives is limited, analogous structures have shown cytotoxicity against various cancer cell lines. The mechanism of action for these related compounds often involves the inhibition of critical cellular pathways, such as those regulated by kinases like EGFR or histone deacetylases (HDACs). The acetyl group on the phenyl ring provides a convenient synthetic handle to build more complex molecules that can be targeted to specific cancer-related proteins.

3. Antifungal Activity:

Carbamate derivatives are a known class of antifungal agents. N-aryl carbamates, which are structurally related to the compounds of interest, have demonstrated efficacy against a range of fungal pathogens. The mechanism of antifungal action for carbamates can vary but may involve the disruption of cell wall synthesis or interference with cellular metabolism. The **4-acetylphenyl dimethylcarbamate** scaffold could be explored for the development of novel antifungal agents with improved potency and a broader spectrum of activity.

Quantitative Data Summary

The following tables summarize the biological activity of derivatives that are structurally related to **4-acetylphenyl dimethylcarbamate**. This data provides a benchmark for the potential efficacy of this class of compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of N,N-Dimethylcarbamate Derivatives

| Compound ID | Structure | AChE Inhibition (%) @ 50 μ M | IC50 (μ M) | Reference |
|-------------|--|--|-----------------|---------------------|
| 4 | 6-(Dibenzylamino)hexyl dimethylcarbamate | 85 | - | [1] |
| 8 | 4-(Dibenzylamino)butyl dimethylcarbamate | 69 | - | [1] |
| Compound 7 | Phthalimide-based derivative | - | 1.35 \pm 0.08 | |
| Compound 4g | Phthalimide-based derivative | - | 1.1 \pm 0.25 | |

Table 2: Anticancer Activity of 4-Acetylphenyl Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |
|-------------|---|------------------|-----------|---------------------|
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 5.42 | [2] |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 2.47 | [2] |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 8.05 | [2] |
| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | 25.4 | [2] |

Table 3: Antifungal Activity of N-Aryl Carbamate Derivatives

| Compound ID | Fungal Pathogen | EC50 (μg/mL) | Reference |
|-------------|-----------------|--------------|---------------------|
| 1af | F. graminearum | 12.50 | [3] |
| 1z | F. oxysporum | 16.65 | [3] |
| I-24 | P. capsici | 0.14 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the applications of **4-acetylphenyl dimethylcarbamate** derivatives.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.

Materials:

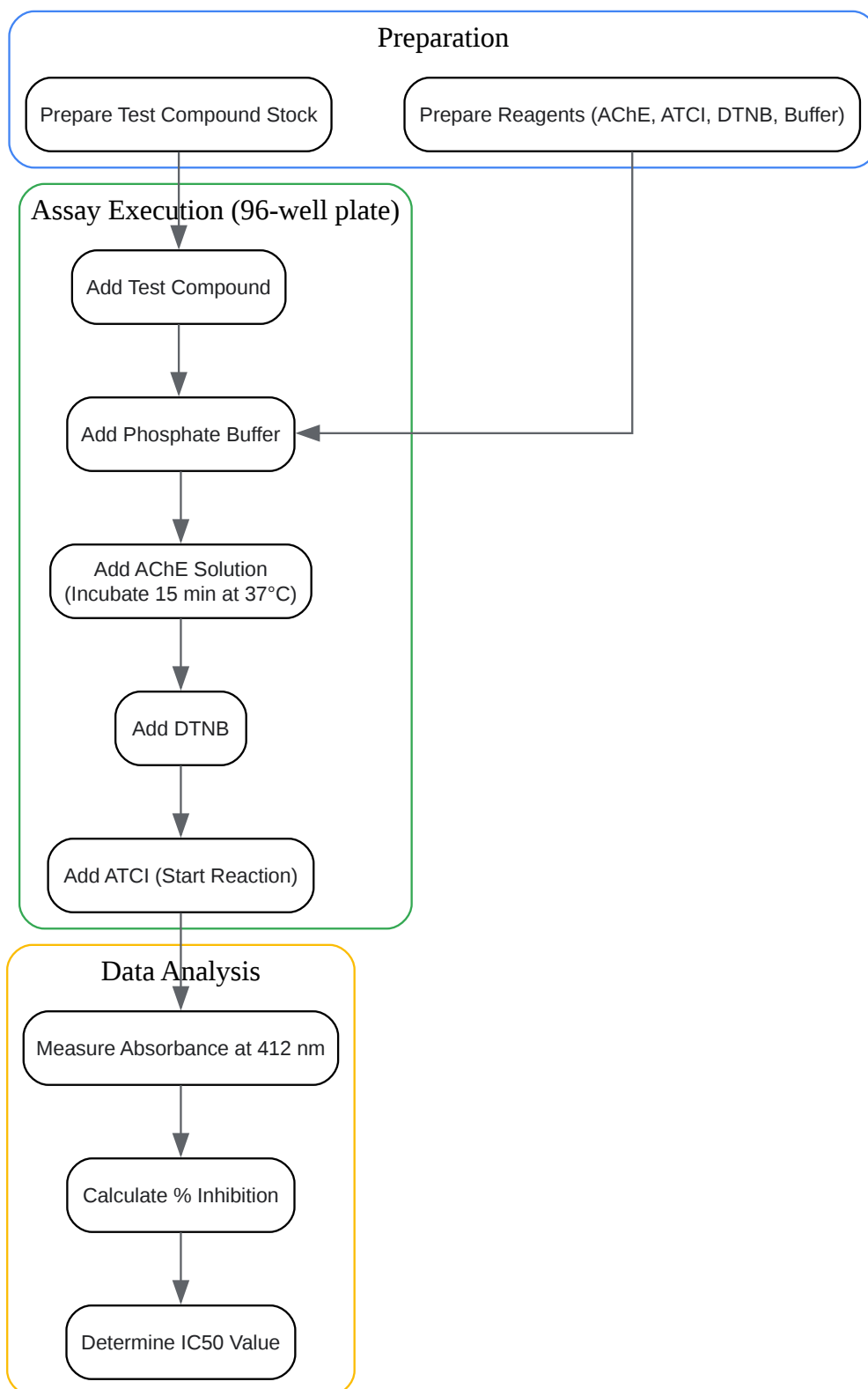
- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

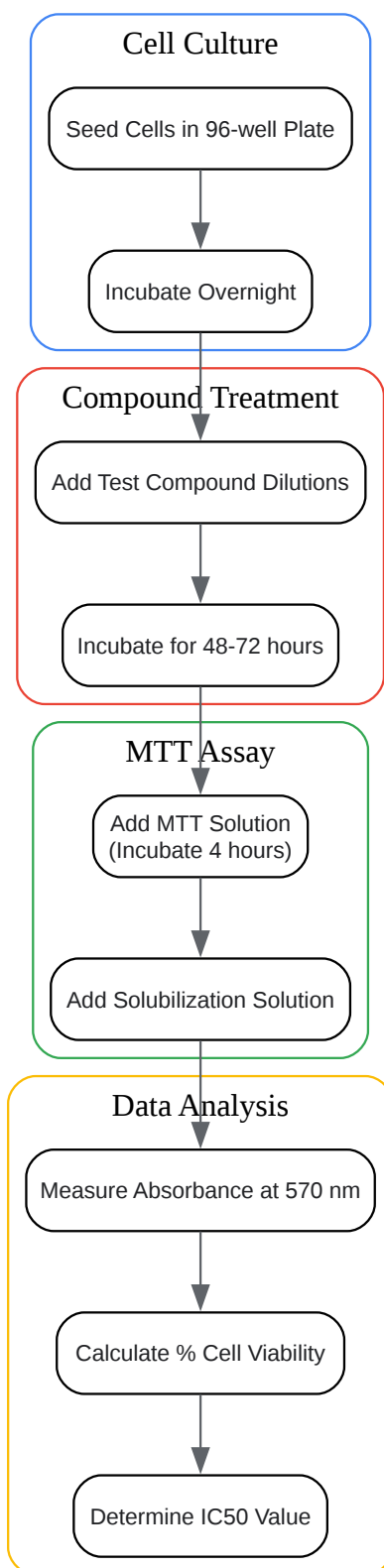
Procedure:

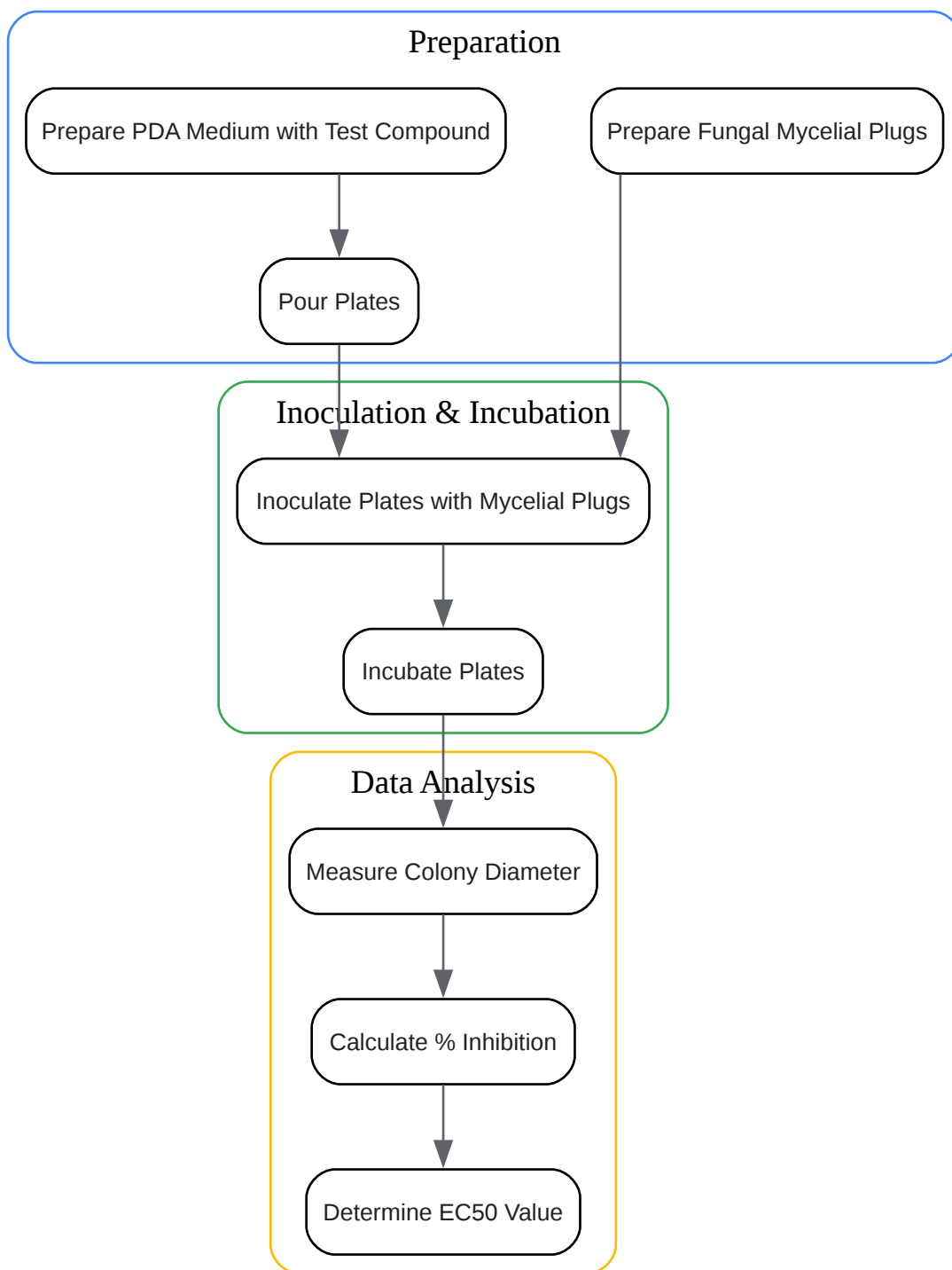
- Prepare a stock solution of the test compound in DMSO.
- In a 96-well plate, add 20 μ L of various concentrations of the test compound solution.
- Add 140 μ L of phosphate buffer (pH 8.0) to each well.
- Add 20 μ L of AChE solution and incubate at 37°C for 15 minutes.
- Add 10 μ L of DTNB solution to each well.
- Initiate the reaction by adding 10 μ L of ATCI solution.

- Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
- The rate of reaction is determined by the change in absorbance per minute.
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Acetylcholinesterase Inhibition Assay Workflow







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